molecular formula C11H9F2N B13121464 6-(Difluoromethyl)-2-methylquinoline

6-(Difluoromethyl)-2-methylquinoline

Cat. No.: B13121464
M. Wt: 193.19 g/mol
InChI Key: QROJVAMFDSEGFV-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-2-methylquinoline is a heterocyclic aromatic compound that contains a quinoline core structure with a difluoromethyl group at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-2-methylquinoline typically involves the introduction of the difluoromethyl group into the quinoline structure. One common method is the late-stage difluoromethylation of quinoline derivatives. This can be achieved through various approaches, including:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient difluoromethylation of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

6-(Difluoromethyl)-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-2-methylquinoline involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The quinoline core can intercalate with DNA or inhibit enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)-2-methylquinoline: Contains a trifluoromethyl group instead of a difluoromethyl group.

    6-(Chloromethyl)-2-methylquinoline: Contains a chloromethyl group instead of a difluoromethyl group.

    6-(Methyl)-2-methylquinoline: Lacks the difluoromethyl group.

Uniqueness

6-(Difluoromethyl)-2-methylquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic profiles .

Properties

Molecular Formula

C11H9F2N

Molecular Weight

193.19 g/mol

IUPAC Name

6-(difluoromethyl)-2-methylquinoline

InChI

InChI=1S/C11H9F2N/c1-7-2-3-8-6-9(11(12)13)4-5-10(8)14-7/h2-6,11H,1H3

InChI Key

QROJVAMFDSEGFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(F)F

Origin of Product

United States

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